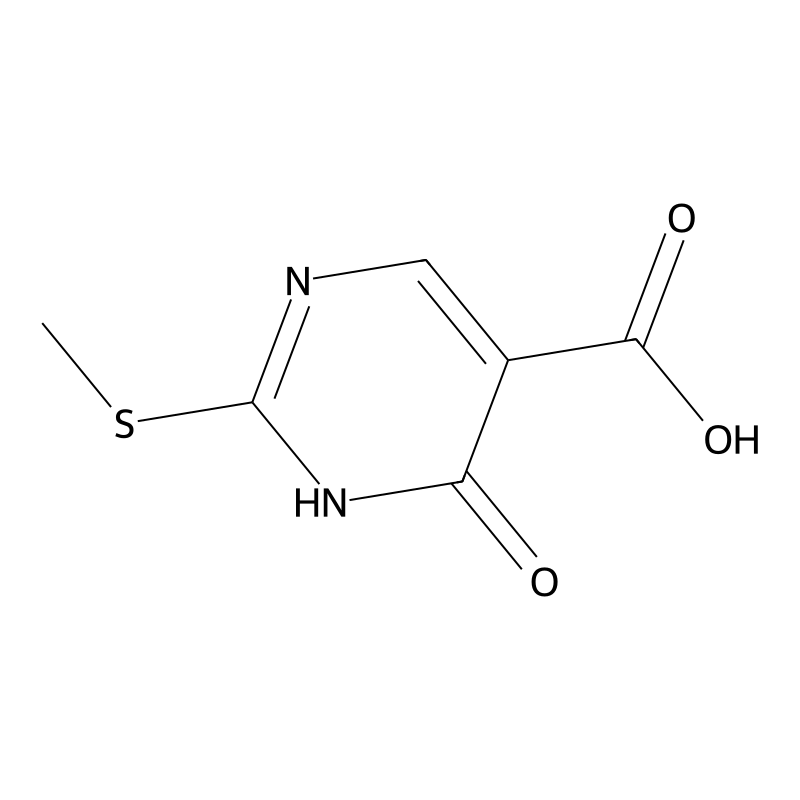

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research

Application: Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity.

Chemical Synthesis

Application: “4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” has been used in the synthesis of functionally vital pyrimidines.

Methods of Application: The synthesis was facilitated by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis.

Process Optimization

Anti-Inflammatory Research

Synthesis of 2-Cyanopyrimidines

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C₆H₆N₂O₃S and a molecular weight of 186.19 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms, and is substituted with a hydroxyl group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .

There is no documented information on the specific biological activity or mechanism of action of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.

- Acidity: The carboxylic acid group can exhibit mild acidity, potentially causing irritation upon contact.

- Dust inhalation: Inhalation of airborne dust particles may cause respiratory irritation.

The chemical reactivity of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid can be attributed to its functional groups:

- Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, allowing it to donate protons in aqueous solutions.

- Nucleophilic Substitution: The methylthio group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

- Condensation Reactions: The hydroxyl group may participate in condensation reactions, forming esters or ethers under appropriate conditions.

These reactions enable the compound to serve as an intermediate in various synthetic pathways .

Research indicates that 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, demonstrating effectiveness against certain bacterial strains. Additionally, its structural similarity to nucleobases suggests potential roles in nucleic acid metabolism and cellular processes. Further studies are needed to elucidate its complete pharmacological profile and mechanisms of action .

Several synthesis methods have been reported for 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid:

- From Pyrimidine Derivatives: Starting from commercially available pyrimidine derivatives, this compound can be synthesized through a series of substitution and functionalization reactions involving methylthio and carboxyl groups.

- Multistep Synthesis: A more complex synthesis involves multiple steps that include the formation of the pyrimidine ring followed by selective introduction of hydroxyl and methylthio groups.

- Reagent-Based Approaches: Utilizing specific reagents that facilitate the introduction of functional groups onto the pyrimidine scaffold can also yield this compound efficiently.

Each method presents advantages and challenges regarding yield, purity, and scalability .

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid has several applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents or other therapeutic drugs.

- Chemical Research: It is utilized as a building block in organic synthesis for creating more complex molecules.

- Agricultural Chemicals: Its potential antifungal properties suggest applications in developing agricultural fungicides.

These applications highlight its versatility in both medicinal chemistry and agrochemistry .

Interaction studies involving 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies indicate potential interactions with enzymes involved in nucleotide metabolism. Further investigation through techniques like molecular docking and kinetic assays could provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid | C₆H₇N₂O₃ | Lacks methylthio group; simpler structure |

| Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | C₈H₁₀N₂O₃S | Ethyl ester derivative; altered solubility |

| 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | C₆H₈N₄O₃S | Contains amino group; different biological activity |

Uniqueness: The presence of both hydroxyl and methylthio groups distinguishes 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid from these similar compounds, potentially enhancing its solubility and reactivity compared to others in its class. This unique combination may contribute to its specific biological activities and applications in medicinal chemistry .

Pyrimidine derivatives have been studied since the early 19th century, beginning with the isolation of alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) by Brugnatelli in 1818 through the nitric acid oxidation of uric acid. This marked the first identification of a pyrimidine-based compound. The systematic synthesis of pyrimidines advanced in the late 19th and early 20th centuries, with Grimaux’s 1879 preparation of barbituric acid from urea and malonic acid.

Carboxylic acid-functionalized pyrimidines emerged as critical intermediates in the mid-20th century, driven by their structural similarity to nucleic acid components. For instance, orotic acid (6-carboxyuracil), a natural pyrimidinecarboxylic acid, was identified as a biosynthetic precursor to uridine monophosphate. The specific compound 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid gained attention in the 1990s for its role in synthesizing antimetabolites and kinase inhibitors. Early synthetic routes involved condensation reactions between β-dicarbonyl compounds and thiourea derivatives, with later optimizations using microwave-assisted catalysis.

Significance in Heterocyclic Chemistry

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is a structurally unique heterocycle with three functional groups:

- Methylthio (-SMe) at position 2: Enhances lipophilicity and enables nucleophilic substitution reactions.

- Hydroxyl (-OH) at position 4: Participates in hydrogen bonding and metal coordination.

- Carboxylic acid (-COOH) at position 5: Facilitates derivatization into amides or esters for drug design.

This trifunctional architecture allows the compound to serve as a versatile scaffold. For example, its carboxylic acid group is frequently coupled with aryl amines to form bioactive carboxamides, as demonstrated in anticancer studies. The methylthio group’s electron-donating properties also stabilize the pyrimidine ring during electrophilic substitutions.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₃S | |

| Molecular Weight | 186.19 g/mol | |

| CAS Number | 397308-78-0 | |

| Hydrogen Bond Donors | 2 (OH, COOH) | |

| Hydrogen Bond Acceptors | 5 (N, O, S) |

Current Research Landscape and Applications

Recent studies highlight the compound’s role in two domains:

Anticancer Drug Development

Derivatives of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid exhibit antiproliferative activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. For instance, carboxamide hybrids synthesized via DCC/DMAP coupling showed IC₅₀ values of 2.1–8.4 µM, outperforming 5-fluorouracil in selectivity.

Molecular Structure and Identification

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The compound 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid [1]. This nomenclature reflects the tautomeric nature of the compound, where the hydroxyl group can exist in equilibrium with the corresponding oxo form [1].

Several alternative designations are recognized in the chemical literature, including 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and 4-Hydroxy-2-methylmercaptopyrimidine-5-carboxylic acid [1] [2]. The compound is also referenced as 4-Hydroxy-2-methylsulfanyl-pyrimidine-5-carboxylic acid and 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylthio)-6-oxo- in various chemical databases [2] [3]. These alternative names reflect different chemical naming conventions and emphasize various structural aspects of the molecule [1] [2].

Molecular Formula (C₆H₆N₂O₃S) and Molecular Weight (186.19 grams per mole)

The molecular formula of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is definitively established as C₆H₆N₂O₃S [1] [2] [3]. This formula indicates the presence of six carbon atoms, six hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom within the molecular structure [1]. The molecular weight has been precisely determined to be 186.19 grams per mole [1] [2] [3] [4].

The molecular composition reflects the heterocyclic pyrimidine core structure supplemented with functional substituents including a methylthio group at position 2, a hydroxyl group at position 4, and a carboxylic acid moiety at position 5 [1]. The exact mass of the compound is calculated as 186.00991323 Da, with a monoisotopic mass of the same value [1]. The heavy atom count within the molecule totals 12 atoms, contributing to the overall molecular complexity [1].

Structural Features and Conformational Analysis

The structural architecture of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid consists of a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3 [1]. The pyrimidine core serves as the fundamental framework upon which three significant functional groups are positioned [1]. The methylthio substituent (-SCH₃) occupies position 2 of the pyrimidine ring, providing sulfur-containing functionality that influences both chemical reactivity and physical properties [1] [5].

The carboxylic acid group at position 5 contributes significantly to the molecule's polarity and hydrogen bonding capacity [1]. The compound exhibits two hydrogen bond donor sites and five hydrogen bond acceptor sites, resulting in a topological polar surface area of 104 Ų [1]. This substantial polar surface area influences solubility characteristics and intermolecular interactions [1].

Conformational analysis reveals that the molecule possesses two rotatable bonds, primarily associated with the methylthio group and the carboxylic acid functionality [1]. The structural complexity is quantified with a computed complexity value of 295, indicating moderate molecular complexity [1]. The three-dimensional conformational arrangement is influenced by intramolecular interactions and the potential for tautomeric equilibria [1] [6].

Physical Properties

Melting Point (235°C) and Thermal Characteristics

The melting point of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid has been experimentally determined to be 235°C when measured in aqueous solution [3] [4]. This relatively high melting point indicates strong intermolecular forces, likely attributable to hydrogen bonding interactions involving the carboxylic acid and hydroxyl functional groups [3]. The thermal stability of the compound at elevated temperatures is consistent with the aromatic pyrimidine ring system, which provides structural rigidity and resistance to thermal decomposition [3].

Thermal characteristics analysis reveals that the compound maintains structural integrity at temperatures approaching its melting point [3]. The presence of multiple functional groups capable of hydrogen bonding contributes to the elevated thermal transition temperature [3]. Comparative studies of related pyrimidine carboxylic acid derivatives suggest that the methylthio substituent may contribute to thermal stability through electron-donating effects that stabilize the aromatic system [7].

Solubility Profile in Various Solvents

The solubility characteristics of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid are primarily governed by the polar functional groups present in the molecule [8] [9]. The carboxylic acid moiety and hydroxyl group contribute significantly to aqueous solubility through hydrogen bonding interactions with water molecules [8]. However, the methylthio substituent introduces lipophilic character that moderates overall polarity .

In organic solvents, the compound demonstrates variable solubility depending on the solvent's hydrogen bonding capacity and polarity [9] [11]. Polar protic solvents such as methanol and ethanol provide favorable solvation environments due to their ability to participate in hydrogen bonding with the carboxylic acid and hydroxyl groups [9] [11]. Dimethyl sulfoxide and dimethylformamide serve as excellent solvents for this compound, with solubility values in dimethylformamide reported for related pyrimidine carboxylates [9] [11].

The compound's solubility in aqueous systems is pH-dependent, with enhanced solubility observed under basic conditions where deprotonation of the carboxylic acid group occurs [8]. The precipitation behavior in acidic aqueous solutions has been utilized in synthetic protocols for compound isolation and purification [8].

Density (1.61±0.1 grams per cubic centimeter) and Physical State

The density of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid has been predicted to be 1.61±0.1 grams per cubic centimeter [3] [4]. This density value reflects the molecular packing efficiency in the solid state and is consistent with the presence of heteroatoms and aromatic character within the molecular structure [3] [4]. The relatively high density compared to purely hydrocarbon compounds is attributed to the presence of nitrogen, oxygen, and sulfur atoms [3].

The compound exists as a crystalline solid under standard temperature and pressure conditions [12] [13]. The solid state form is stabilized by intermolecular hydrogen bonding networks involving the carboxylic acid groups and potentially the hydroxyl functionality [12]. Storage conditions typically require temperatures between 2-8°C to maintain compound stability and prevent degradation [3] [13].

The physical appearance of the compound is described as a white to off-white crystalline solid [14]. The crystalline nature facilitates purification procedures and analytical characterization methods [13]. The solid state stability is enhanced by the aromatic pyrimidine core structure, which provides resistance to environmental factors under proper storage conditions [13].

Chemical Properties

Acid-Base Behavior and pKa Values (2.63±0.20)

The acid-base behavior of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is dominated by the carboxylic acid functional group, which exhibits a predicted pKa value of 2.63±0.20 [3] [4] [15]. This pKa value indicates that the compound behaves as a moderately strong acid, readily ionizing in aqueous solution at physiological pH [3] [15]. The relatively low pKa reflects the electron-withdrawing influence of the pyrimidine ring system, which stabilizes the carboxylate anion through resonance effects [16] [17].

The presence of the hydroxyl group at position 4 of the pyrimidine ring introduces additional acid-base functionality, although this group exhibits significantly weaker acidity compared to the carboxylic acid moiety [16]. The methylthio substituent at position 2 provides electron-donating character that slightly modulates the overall acidity of the system [5] . Acid-base titration behavior follows typical carboxylic acid patterns, with quantitative deprotonation occurring at pH values above approximately 5 [16] [17].

The ionization state of the compound significantly influences its solubility characteristics and chemical reactivity [17]. In strongly acidic solutions, the compound exists predominantly in its protonated form, while basic conditions favor the anionic carboxylate species [17]. This pH-dependent behavior has important implications for synthetic applications and purification procedures [8].

Reactivity of Functional Groups

The chemical reactivity of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is determined by the distinct reactivities of its constituent functional groups [5] [18] [19]. The methylthio group at position 2 demonstrates high reactivity toward nucleophilic substitution reactions, as methylthio substituents on pyrimidine rings are known to be excellent leaving groups in nucleophilic aromatic substitution processes [5] [19]. This reactivity enables facile displacement by various nucleophiles including amines, alkoxides, and other nucleophilic species [5] [19].

The carboxylic acid functionality participates in typical carboxylic acid reactions including esterification, amidation, and decarboxylation under appropriate conditions [16] [14] [20]. Esterification reactions can be accomplished using standard coupling reagents or acid-catalyzed conditions with alcohols [14]. Amide formation proceeds readily with amine nucleophiles in the presence of coupling agents such as phosphorus trichloride [8]. The carboxylic acid group also enables salt formation with appropriate bases [16].

The hydroxyl group at position 4 exhibits moderate reactivity and can participate in hydrogen bonding interactions that influence intermolecular associations [21]. Under certain conditions, this hydroxyl group may undergo substitution reactions, although such transformations typically require more forcing conditions compared to the methylthio group [5]. The combination of these reactive sites provides multiple opportunities for chemical modification and derivatization [5] [19].

Tautomeric Forms and Equilibria

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid exhibits significant tautomeric behavior, existing in equilibrium between the 4-hydroxy form and the corresponding 6-oxo tautomer [1] [6] [22]. The tautomeric equilibrium involves proton migration between the oxygen and nitrogen atoms of the pyrimidine ring system [6] [22] [23]. The 6-oxo tautomer, systematically named as 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid, represents the predominant form under most conditions [1] [23].

The tautomeric equilibrium is influenced by environmental factors including solvent polarity, pH, and temperature [6] [22] [21]. In polar protic solvents, the 6-oxo form is generally favored due to enhanced hydrogen bonding capabilities [22] [21]. The energy barrier for tautomeric interconversion is relatively low, allowing rapid equilibration between forms [6] [24]. Nuclear magnetic resonance spectroscopy and nuclear Overhauser enhancement experiments have been employed to characterize these tautomeric relationships in related pyrimidine systems [6].

The existence of multiple tautomeric forms has important implications for chemical reactivity and biological activity [22] [23]. Different tautomers may exhibit distinct reactivity patterns and binding affinities in molecular recognition processes [22]. The tautomeric behavior is also influenced by intermolecular hydrogen bonding, which can shift equilibria toward specific forms [22] [21].

Chemical Stability Parameters

The chemical stability of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is influenced by several structural and environmental factors [13] [25] [26]. The aromatic pyrimidine core provides fundamental stability against ring-opening reactions and maintains structural integrity under normal storage conditions [25]. However, the methylthio substituent represents a potential site for oxidative degradation, particularly under conditions favoring sulfur oxidation [26].

Thermal stability analysis indicates that the compound maintains structural integrity up to its melting point of 235°C [3] [4]. Above this temperature, thermal decomposition may occur through various pathways including decarboxylation, demethylation, or ring fragmentation [27]. Decarboxylation reactions of pyrimidine carboxylic acids have been studied extensively and typically proceed through mechanisms involving protonated intermediates [27].

Chemical stability in aqueous solution is pH-dependent, with optimal stability observed under mildly acidic to neutral conditions [8]. Strongly basic conditions may promote hydrolytic reactions or tautomeric rearrangements [8]. The compound should be stored under inert atmosphere conditions to prevent oxidative degradation of the methylthio group [12] [13]. Photostability considerations suggest protection from direct sunlight to maintain compound integrity [13].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₃S | [1] [2] |

| Molecular Weight | 186.19 g/mol | [1] [2] |

| Melting Point | 235°C | [3] [4] |

| Density | 1.61±0.1 g/cm³ | [3] [4] |

| pKa | 2.63±0.20 | [3] [15] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Topological Polar Surface Area | 104 Ų | [1] |

| Rotatable Bonds | 2 | [1] |